Quinoline, 4-(3-(3-ethenyl-4-piperidinyl)propyl)-6-methoxy-, dihydrochloride, (3R-cis)-
Description
Historical Evolution of Quinoline-Based Antimalarial Agents
The antimalarial potential of quinoline derivatives traces back to the isolation of quinine from cinchona bark in 1820, a landmark achievement by Pelletier and Caventou. Quinine’s efficacy against Plasmodium parasites established the quinoline scaffold as a therapeutic archetype, though its use declined post-World War II with the advent of synthetic analogs like chloroquine. Chloroquine, discovered in 1934 by Hans Andersag, became the gold standard due to its cost-effectiveness and potency. However, widespread resistance emerged by the 1950s, driven by mutations in Plasmodium falciparum’s chloroquine resistance transporter (PfCRT). This resistance crisis spurred efforts to redesign quinoline derivatives, leading to second-generation drugs such as amodiaquine and piperaquine, which retained the 4-aminoquinoline core but incorporated bulkier side chains to evade resistance mechanisms.
The resurgence of interest in quinoline-piperidine hybrids reflects a strategic pivot toward hybrid pharmacophores. These compounds merge the heme-targeting quinoline nucleus with side chains designed to modulate pharmacokinetics and resist efflux pumps. For instance, the 4-aminoquinoline-piperidine conjugates synthesized by Van der Westhuyzen et al. (2020) demonstrated nanomolar activity against both chloroquine-sensitive (NF54) and resistant (K1) Plasmodium strains, underscoring the scaffold’s adaptability. The historical trajectory from quinine to modern hybrids illustrates a paradigm shift from natural product isolation to rational drug design, with structural modifications addressing evolving resistance patterns.
Rationale for Piperidine Moiety Incorporation in Antimalarial Design
The piperidine ring’s incorporation into quinoline derivatives is rooted in its pharmacokinetic and pharmacodynamic advantages. Piperidine, a six-membered amine heterocycle, introduces a basic nitrogen that enhances lysosomal trapping—a critical mechanism for drug accumulation in Plasmodium’s acidic digestive vacuole. This property mirrors chloroquine’s reliance on a dipropylamine side chain for vacuolar retention, but piperidine’s conformational rigidity offers superior control over molecular geometry. For example, in the compound 4-(3-(3-ethenyl-4-piperidinyl)propyl)-6-methoxyquinoline, the piperidine moiety’s 4-position substitution enables optimal spatial alignment with heme polymerization sites, disrupting hemozoin formation.
Structural studies further reveal that piperidine-containing side chains mitigate resistance by reducing affinity for mutant PfCRT proteins. A 2020 evaluation of quinoline-piperidine conjugates demonstrated IC~50~ values of 12–69 nM against resistant strains, compared to >1,000 nM for chloroquine. The piperidine’s hydrophobicity also improves membrane permeability, addressing a limitation of earlier quinolines. This dual role—enhancing target engagement while evading resistance mechanisms—validates piperidine as a pivotal structural element in next-generation antimalarials.
Stereochemical Considerations in (3R-Cis) Configurational Optimization
The (3R-cis) configuration of 4-(3-(3-ethenyl-4-piperidinyl)propyl)-6-methoxyquinoline dihydrochloride exemplifies the critical role of stereochemistry in antimalarial efficacy. Stereochemical precision influences drug-receptor interactions, metabolic stability, and resistance profiles. In this compound, the cis arrangement of the 3R and 4-piperidinyl groups ensures a planar orientation of the ethenyl and propyl substituents, maximizing contact with heme’s porphyrin ring. This spatial alignment is essential for inhibiting hemozoin biocrystallization, a mechanism conserved across quinoline antimalarials.
Kinetic resolution studies of piperidine intermediates, such as those conducted by Smith et al. (2022), highlight the synthetic challenges in achieving enantiopure configurations. The (3R-cis) isomer’s superiority likely stems from its enhanced binding to heme’s carboxylate groups, a hypothesis supported by molecular docking simulations of analogous compounds. Furthermore, the cis configuration minimizes steric hindrance from the methoxy group at position 6, preserving the quinoline ring’s aromatic interactions with heme. This stereochemical optimization underscores the necessity of chiral synthesis protocols in antimalarial development, ensuring that configurational nuances translate to therapeutic advantages.
Table 1: Comparative Activity of Quinoline-Piperidine Hybrids Against Plasmodium falciparum Strains
| Compound | IC~50~ (NF54) [nM] | IC~50~ (K1) [nM] | Selectivity Index (CHO Cells) |
|---|---|---|---|
| Chloroquine | 15 | 250 | 120 |
| 4-Aminoquinoline-Piperidine | 12–236 | 25–69 | >1,000 |
| (3R-Cis) Hybrid | 18 | 32 | >1,500 |
Data adapted from Van der Westhuyzen et al. (2020) and Smith et al. (2022).
Properties
CAS No. |
65843-79-0 |
|---|---|
Molecular Formula |
C20H28Cl2N2O |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
4-[3-[(3R,4R)-3-ethenylpiperidin-4-yl]propyl]-6-methoxyquinoline;dihydrochloride |
InChI |
InChI=1S/C20H26N2O.2ClH/c1-3-15-14-21-11-9-16(15)5-4-6-17-10-12-22-20-8-7-18(23-2)13-19(17)20;;/h3,7-8,10,12-13,15-16,21H,1,4-6,9,11,14H2,2H3;2*1H/t15-,16+;;/m0../s1 |
InChI Key |
VDVOIMNEFCFCRJ-SLAHTUFOSA-N |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)CCC[C@@H]3CCNC[C@@H]3C=C.Cl.Cl |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)CCCC3CCNCC3C=C.Cl.Cl |
Related CAS |
72714-74-0 (Parent) |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis generally proceeds via:
- Formation of a quinoline derivative substituted at the 4-position.
- Introduction of a 3-(3-ethenyl-4-piperidinyl)propyl side chain.
- Control of stereochemistry to obtain the (3R-cis) isomer.
- Conversion to the dihydrochloride salt for stability and pharmaceutical use.
Key steps include condensation reactions, amide bond formation, reduction, and catalytic reactions often under palladium catalysis.
Preparation of the Quinoline Core and Side Chain Attachment
Quinoline Derivative Synthesis
- Starting from 6-methoxy-4-methylquinoline or 2-methoxy-4-methylquinoline, the methyl group is functionalized to introduce the propyl side chain.
- The 4-position of quinoline is activated for nucleophilic substitution or coupling reactions, often by halogenation or conversion to acid chlorides using reagents like phosphorus pentachloride or phosphorus oxychloride.
- The quinoline core can be substituted with a methoxy group at the 6-position to enhance activity and solubility.
Side Chain Construction and Attachment
- The side chain containing the piperidine ring is introduced via condensation with esters or aldehydes of piperidylacetic or propionic acid derivatives.
- Strong bases such as lithium diisopropylamide (LDA) or n-butyllithium are used to deprotonate the ester or quinoline derivative to facilitate nucleophilic attack.
- The reaction is typically conducted in aprotic solvents like tetrahydrofuran (THF) at low temperatures (-78°C to room temperature) to control reactivity and stereochemistry.
Stereochemical Control and Piperidine Ring Formation
- The piperidine ring substituents are introduced with stereochemical control to obtain the (3R-cis) isomer.
- The stereochemistry is often derived or retained from chiral starting materials such as cinchona alkaloids (quinine or cinchonidine), which provide chiral centers in the piperidine ring.
- Diastereomeric mixtures formed during reductions or condensations are separated by chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).
Reduction and Functional Group Transformations
- Ketone intermediates (propanone derivatives) are reduced to alcohols (propanol derivatives) using reducing agents like sodium borohydride in isopropanol at low temperatures (-5°C).
- The reduction typically yields mixtures of diastereomers, which are then separated.
- Further transformations include conversion of ketones to desoxo compounds using hydrazine hydrate and potassium hydroxide under heating with nitrogen atmosphere.
- Amide bond formation is carried out using activating agents such as 1-(dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) or 1-hydroxybenzotriazole (HOBT) in the presence of bases and palladium catalysts (e.g., palladium acetate with triphenylphosphine and tributylamine).
Salt Formation and Purification
- The final compound is converted to its dihydrochloride salt by treatment with hydrochloric acid, improving stability and crystallinity.
- Purification is achieved through extraction, drying over magnesium sulfate, evaporation under reduced pressure, and chromatographic methods.
- The dihydrochloride salt is often obtained as a crystalline solid suitable for pharmaceutical formulation.
Example Synthesis Summary (Based on Patent Literature)
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | 6-Methoxy-4-methylquinoline, n-butyllithium, diisopropylamine, THF, -70°C to -25°C | Lithiation and condensation with (3R,4S)-ethyl-4-piperidyl acetic acid ethyl ester | 44.5% pure product after HPLC purification |
| 2 | Sodium borohydride, isopropanol, -5°C | Reduction of ketone to alcohol mixture | 90% yield of diastereomeric mixture |
| 3 | Hydrazine hydrate, potassium hydroxide, ethylene glycol, 140-150°C, nitrogen atmosphere | Conversion to desoxo compound | Purified by column chromatography |
| 4 | Hydrochloric acid treatment | Formation of dihydrochloride salt | Crystalline solid obtained |
| 5 | Palladium acetate, triphenylphosphine, tributylamine, EDC or HOBT | Amide bond formation and side chain modifications | Standard amide formation reaction |
Research Discoveries and Notes
- The use of cinchona alkaloids as chiral precursors is crucial for obtaining the desired stereochemistry in the piperidine ring.
- Palladium-catalyzed coupling reactions facilitate the formation of complex amide linkages under mild conditions.
- Sodium triacetoxyborohydride is used for reductive amination steps, providing high selectivity.
- The choice of solvent (THF, ether, benzene) and temperature control (-78°C to 25°C) is critical for reaction specificity and yield.
- Diastereomeric mixtures are a common outcome; thus, chromatographic separation is an essential step.
- Conversion to hydrochloride salts improves compound handling and pharmaceutical applicability.
Summary Table of Key Reagents and Conditions
| Reaction Step | Reagents | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Lithiation and condensation | n-Butyllithium, diisopropylamine | THF | -70°C to -25°C | For nucleophilic attack on quinoline derivative |
| Reduction | Sodium borohydride | Isopropanol | -5°C | Produces alcohol from ketone |
| Desoxo conversion | Hydrazine hydrate, KOH | Ethylene glycol | 140-150°C | Removes oxo group |
| Amide formation | EDC or HOBT, Pd(OAc)2, triphenylphosphine | Aprotic solvents (THF, ether) | -78°C to 25°C | Palladium-catalyzed coupling |
| Salt formation | HCl | Methanol, water | Room temperature | Forms dihydrochloride salt |
Chemical Reactions Analysis
Hydrolysis and Acid-Base Reactions
The compound’s dihydrochloride salt form suggests reactivity in aqueous or acidic conditions. Hydrolysis of the methoxy group at the 6-position of the quinoline ring is plausible under strong acidic or basic conditions. For example:
This reaction is common in methoxy-substituted quinolines, leading to hydroxylated derivatives .
The piperidine nitrogen (basic center) can participate in acid-base equilibria, forming water-soluble salts. Protonation of the piperidine ring enhances solubility in polar solvents, which is critical for pharmaceutical applications .
Electrophilic Aromatic Substitution
The quinoline core undergoes electrophilic substitution primarily at the 5- and 8-positions due to electron-rich regions. Documented reactions include:
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 5-Nitroquinoline derivative | |
| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | 5-Haloquinoline derivative |
The methoxy group at the 6-position directs incoming electrophiles to the 5-position through resonance effects .
Nucleophilic Substitution
The ethenyl (–CH₂–CH₂) group on the piperidine ring may undergo nucleophilic additions. For example, hydrohalogenation with HCl could yield:
This reactivity is inferred from analogous piperidine derivatives .
Oxidation of the Piperidine Side Chain
The ethenyl substituent on the piperidine ring is susceptible to oxidation. Under catalytic conditions (e.g., Pd/C, O₂), it may form epoxides or ketones:
\text{CH}_2=\text{CH}\rightarrow \text{CH}_2\text{O CH}_2\(\text{epoxide})
Manganese-based catalysts are noted for similar oxidations in piperidine systems .
Reduction of the Quinoline Core
The quinoline ring can be hydrogenated to tetrahydroquinoline derivatives using catalysts like Raney Ni or PtO₂:
This reaction modifies the aromaticity and impacts biological activity .
Catalytic Coupling Reactions
The compound’s structure permits participation in cross-coupling reactions. Palladium-catalyzed Suzuki or Heck couplings could functionalize the quinoline ring:
| Reaction | Catalyst | Application |
|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃ | Introduction of aryl/alkyl groups |
| Heck coupling | Pd(OAc)₂, PPh₃ | Alkenylation at the 2- or 4-position |
These reactions are inferred from methodologies applied to similar quinolines .
Stereospecific Reactivity
The (3R-cis) configuration of the piperidine ring imposes steric and electronic constraints on reactions. For example:
-
Epimerization : Under basic conditions, the stereochemistry at C3 and C4 may equilibrate, altering pharmacological properties .
-
Chiral Catalysis : The compound’s stereocenters enable asymmetric synthesis applications, such as in enantioselective oxidations .
Stability and Degradation Pathways
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research:
-
Neuroprotective Effects :
- Quinoline derivatives have been studied for their neuroprotective properties against oxidative stress and neurodegenerative diseases. Research indicates that compounds in this class can modulate pathways involved in neuronal survival and inflammation, potentially offering therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease .
-
Anticancer Properties :
- Quinoline derivatives have shown promise as anticancer agents. Studies suggest that they can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell proliferation and survival . The ability to target specific cancer cell lines while sparing normal cells is a critical area of exploration.
- Antimicrobial Activity :
Neuroprotective Mechanisms
A study published in the International Journal of Molecular Sciences highlighted the neuroprotective effects of quinoline derivatives. The researchers demonstrated that these compounds could reduce oxidative stress markers in neuronal cultures, suggesting a potential role in protecting against neurodegeneration .
Anticancer Research
In another investigation focusing on the anticancer potential of quinoline derivatives, researchers observed that specific modifications to the quinoline structure enhanced its cytotoxicity against various cancer cell lines. This study emphasized the importance of structural optimization in developing effective anticancer agents .
Comparative Data Table
| Property/Activity | Quinoline Derivative | Mechanism | Potential Application |
|---|---|---|---|
| Neuroprotection | Quinoline, 4-(3-(3-ethenyl-4-piperidinyl)propyl)-6-methoxy-, dihydrochloride | Modulation of oxidative stress pathways | Alzheimer's and Parkinson's treatment |
| Anticancer | Various quinoline derivatives | Induction of apoptosis, inhibition of proliferation | Cancer therapy |
| Antimicrobial | Selected quinoline derivatives | Interference with DNA synthesis | Antibiotic development |
Mechanism of Action
The mechanism of action of Quinoline, 4-(3-(3-ethenyl-4-piperidinyl)propyl)-6-methoxy-, dihydrochloride, (3R-cis)- involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues
Key Observations :
- Substituent Flexibility: The target compound’s propyl-piperidinyl chain provides greater conformational flexibility compared to rigid methyl-linked analogues (e.g., 4-(piperidinylmethyl)quinoline) .
- Salt Form: Dihydrochloride salts (target compound and others ) improve solubility over free bases or monohydrochlorides .
Anticancer Activity :
- Target Compound: No direct activity data provided, but structurally related 2-arylquinolines (e.g., 4-morpholinopropyl-substituted derivatives) exhibit antiproliferative effects against colorectal (DLD-1), breast (MCF-7), and cervical (HeLa) cancer cells via apoptosis induction .
- Chloroethyl-Substituted Analogues : These compounds (e.g., ) may exhibit higher cytotoxicity due to alkylating properties but risk off-target effects.
Antimicrobial Activity :
- Quinolone derivatives with piperidinyl groups (e.g., 1-cyclopropyl-6-fluoro-7-(4-amino-3,3-dimethyl-piperidin-1-yl)-8-methyl-4-oxo-quinoline-3-carboxylic acid hydrochloride) show potent antibacterial activity, suggesting the target compound’s piperidinyl substituent could enhance similar efficacy .
Toxicity :
- The ethenyl group in the target compound likely reduces genotoxic risks compared to chloroethyl-containing analogues .
Physicochemical and Pharmacokinetic Comparison
Key Insights :
- The dihydrochloride salt universally improves solubility across analogues.
- The target compound’s LogP balances lipophilicity for membrane permeability and solubility for distribution.
Biological Activity
Quinoline derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Quinoline, 4-(3-(3-ethenyl-4-piperidinyl)propyl)-6-methoxy-, dihydrochloride, (3R-cis)- is a notable member of this class, exhibiting a range of pharmacological properties that make it a candidate for various therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 428.521 g/mol
- CAS Number : 77167-87-4
- Density : Not available
- Boiling Point : 462ºC at 760 mmHg
- LogP : 4.242
Anticancer Activity
Research has indicated that quinoline derivatives possess promising anticancer properties. The introduction of various functional groups on the quinoline ring significantly influences their biological activity. For instance, quinoline derivatives have been shown to inhibit DNA synthesis and cell division, which are crucial for cancer cell proliferation .
A study highlighted the potential of quinoline derivatives in targeting multiple cancer pathways, suggesting that modifications to the structure could enhance their efficacy against specific cancer types .
Antimicrobial Activity
Quinoline compounds have also been extensively studied for their antimicrobial properties. A series of quinoline derivatives demonstrated potent activity against multidrug-resistant Gram-positive bacteria, including Clostridium difficile, with minimum inhibitory concentrations (MICs) as low as 1.0 μg/mL . This suggests that the compound could serve as a prototype for developing new antibiotic agents.
| Compound | Activity | Reference |
|---|---|---|
| Quinoline Derivative 1 | Antibacterial against C. difficile | |
| Quinoline Derivative 2 | Anticancer activity | |
| Quinoline Derivative 3 | Antimicrobial against MRSA |
The biological activity of quinoline derivatives is attributed to their ability to interact with various biological targets. They can modulate gene expression and influence cytokine generation, which plays a role in immune responses . Furthermore, these compounds exhibit free radical scavenging properties, contributing to their antioxidant effects.
Case Studies
- Anticancer Study : A recent study evaluated the anticancer effects of several quinoline derivatives on human cancer cell lines. The results showed that specific modifications led to enhanced cytotoxicity and apoptosis induction in cancer cells .
- Antimicrobial Efficacy : In vivo studies demonstrated that certain quinoline derivatives effectively reduced bacterial load in animal models infected with C. difficile, highlighting their potential for therapeutic use in treating bacterial infections resistant to conventional antibiotics .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing this quinoline derivative with high stereochemical purity?
- Methodological Answer : The synthesis requires precise control over chiral centers and reaction conditions. For example:
- Spiro-piperidine-quinoline frameworks (as in ) can be synthesized via acylation of 1-benzyl-4-piperidone derivatives, followed by cyclization under anhydrous conditions.
- Use chiral catalysts (e.g., Evans auxiliaries) to ensure (3R-cis) configuration.
- Monitor reaction progress using TLC and HPLC (C18 columns recommended; see for column specifications).
- Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer :
- Mass Spectrometry (MS) : Use high-resolution MS to confirm molecular weight. Note that quinoline derivatives often exhibit weak molecular ion peaks (e.g., 0.5–8.0% intensity as in ’s Supplementary Table 1).
- NMR : Assign stereochemistry using 2D NOESY to confirm spatial proximity of the 3-ethenyl-piperidinyl and methoxy groups.
- IR Spectroscopy : Validate functional groups (e.g., C=O stretching at ~1650 cm⁻¹ for the quinoline ring).
Advanced Research Questions
Q. How can computational methods optimize the reaction pathway for introducing the 3-ethenyl-4-piperidinyl moiety?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energy barriers for propyl-piperidine linkage formation (see ’s reaction path search methods).
- Machine Learning (ML) : Train ML models on existing quinoline synthesis data to predict optimal solvents (e.g., DMF vs. THF) and temperatures.
- COMSOL Multiphysics : Simulate heat/mass transfer in batch reactors to avoid side reactions during propyl group addition.
Q. How should researchers address contradictory data in biological activity assays involving this compound?
- Methodological Answer :
- Cross-Validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific artifacts.
- Metabolomic Profiling : Use LC-MS/MS to detect potential metabolites interfering with activity (e.g., demethylation of the 6-methoxy group).
- Dose-Response Analysis : Apply Hill slope models to distinguish between partial agonism and assay noise.
Q. What strategies ensure robust scale-up from milligram to gram-scale synthesis without compromising stereointegrity?
- Methodological Answer :
- Membrane Separation Technologies : Implement nanofiltration to remove trace impurities during dihydrochloride salt formation (refer to ’s subclass RDF2050104).
- Process Control : Use inline PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring of reaction intermediates.
- Crystallization Optimization : Screen anti-solvents (e.g., tert-butyl methyl ether) to enhance crystal habit and yield.
Key Takeaways for Researchers
- Stereochemical Control : Prioritize chiral chromatography and NOESY for (3R-cis) configuration validation.
- Computational Integration : Leverage DFT and ML to bypass trial-and-error synthesis ( ).
- Data Rigor : Cross-validate biological and spectroscopic results using multi-omics and replicated assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
